An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide: A Versatile Scaffold for Drug Discovery and Materials Science
An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide: A Versatile Scaffold for Drug Discovery and Materials Science
Introduction
5-Chloro-2-hydroxybenzohydrazide is a salicylhydrazide derivative that has garnered significant attention within the scientific community. Its unique structural features, combining a phenolic hydroxyl group, a hydrazide moiety, and a halogen substituent on the aromatic ring, make it a highly valuable and versatile building block. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the extensive applications of this compound, particularly as a key intermediate in the development of novel therapeutic agents and functional materials, offering field-proven insights for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 5-Chloro-2-hydroxybenzohydrazide dictate its reactivity and potential applications. The molecule is built upon a salicylic acid framework, functionalized with a hydrazide group at the carboxyl position and a chlorine atom at the 5-position of the benzene ring.
The presence of the hydroxyl (-OH) and hydrazide (-CONHNH₂) groups allows for intramolecular hydrogen bonding and provides sites for further chemical modification. The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic proton and the overall electronic properties of the aromatic ring.
Caption: Chemical structure of 5-Chloro-2-hydroxybenzohydrazide.
Table 1: Physicochemical Properties of 5-Chloro-2-hydroxybenzohydrazide
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 186.6 g/mol | [1][2][4] |
| CAS Number | 5022-48-0 | [1][3][4] |
| Appearance | Colorless crystalline solid | [5] |
| Melting Point | 223-226 °C | [5] |
| Solubility | Soluble in hot alcohol; slightly soluble in ether and acetone; almost insoluble in water. | [5] |
| Purity | ≥99% | [1][2] |
Synthesis and Characterization
The synthesis of 5-Chloro-2-hydroxybenzohydrazide is typically achieved through a two-step process starting from the corresponding salicylic acid derivative. The most common route involves the esterification of 5-chlorosalicylic acid, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis from Methyl Salicylate
A well-established method involves the reaction of methyl salicylate with hydrazine hydrate.[6] This approach can be adapted for the chlorinated analog.
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Esterification: 5-Chlorosalicylic acid is first converted to its methyl ester, methyl 5-chlorosalicylate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.[7]
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Hydrazinolysis: Methyl 5-chlorosalicylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol or water, and dried under vacuum to yield 5-Chloro-2-hydroxybenzohydrazide. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: General workflow for the synthesis of 5-Chloro-2-hydroxybenzohydrazide.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include distinct peaks for the three aromatic protons, a singlet for the phenolic -OH, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety. The chemical shifts of aromatic protons are influenced by the chloro and hydroxyl substituents.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (e.g., >160 ppm).[8]
-
IR Spectroscopy: Infrared spectroscopy will reveal characteristic absorption bands. Key stretches include the O-H stretch (phenolic), N-H stretches (hydrazide), and a strong C=O stretch (amide carbonyl).
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 186.6 g/mol .[1][2]
Chemical Reactivity and Applications
The true value of 5-Chloro-2-hydroxybenzohydrazide lies in its utility as a versatile chemical intermediate. The nucleophilic hydrazide group is the primary site of reactivity, readily undergoing condensation reactions with aldehydes and ketones to form stable N-acylhydrazones (Schiff bases).[8][9][10] This reaction is fundamental to the synthesis of a vast library of derivatives with diverse biological activities.
Caption: Formation of N-acylhydrazones from 5-Chloro-2-hydroxybenzohydrazide.
Applications in Drug Discovery
Derivatives of 5-Chloro-2-hydroxybenzohydrazide have demonstrated a wide spectrum of biological activities, making this scaffold a focal point in medicinal chemistry.
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Antimicrobial Agents: The molecule serves as a key building block for pharmaceuticals with antimicrobial properties.[1] Its derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable or superior to standards like ciprofloxacin.[11] Novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
-
Antimycobacterial Activity: Hydrazones derived from this compound are particularly notable for their antitubercular properties. The combination of the hydrazide pharmacophore with the substituted salicyl ring is crucial for this activity.[8] Studies have shown that metal complexes of these hydrazones can possess better activity against Mycobacterium tuberculosis than the first-line drug isoniazid.[8]
-
Antifungal and Anti-inflammatory Properties: The salicylanilide class, to which this compound is related, is known for antifungal and anti-inflammatory activities.[11] 5-Chloro-2-hydroxybenzohydrazide is used as an intermediate in synthesizing compounds with these therapeutic potentials.[1]
-
Anticancer Research: Benzohydrazide derivatives, in general, are explored for their potential as anticancer agents.[14] The ability to synthesize a large library of derivatives from 5-Chloro-2-hydroxybenzohydrazide allows for extensive structure-activity relationship (SAR) studies to optimize anticancer efficacy.
Other Applications
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Coordination Chemistry: The structure, featuring oxygen and nitrogen donor atoms, allows for chelation with metal ions. This makes it a useful ligand in coordination chemistry for creating metal-organic frameworks (MOFs) with potential catalytic activities.[1]
-
Corrosion Inhibitors: The chelation ability also makes it a candidate for designing corrosion inhibitors for metals in industrial applications.[1]
Conclusion
5-Chloro-2-hydroxybenzohydrazide is more than a simple chemical compound; it is a powerful and strategic scaffold in modern chemical and pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable starting material. The demonstrated success of its derivatives as potent antimicrobial, antimycobacterial, and anti-inflammatory agents underscores its importance in drug discovery. As researchers continue to explore the vast chemical space accessible from this intermediate, 5-Chloro-2-hydroxybenzohydrazide is poised to remain a cornerstone in the development of new therapeutics and advanced materials.
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